Methyl 2-(2-bromoethyl)benzoate
Overview
Description
Methyl 2-(2-bromoethyl)benzoate is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a bromoethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromoethyl)benzoate typically involves multiple steps. One common method starts with 2-formyl benzoic acid methyl ester as the raw material. This compound reacts with methyl triphenylphosphine hydroiodide in the presence of a strong base to form 2-methyl vinylbenzoate. The 2-methyl vinylbenzoate then reacts with a borane dimethyl sulfide complex to produce 2-(2-hydroxyethyl)benzoic acid methyl ester. Finally, this intermediate is converted into this compound using triphenylphosphine and carbon tetrabromide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-bromoethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide, typically under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Oxidation: Products include benzoic acids or benzaldehydes.
Reduction: Products include benzyl alcohol derivatives.
Scientific Research Applications
Methyl 2-(2-bromoethyl)benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromoethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The ester group can undergo hydrolysis or reduction, leading to different functional derivatives. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes intermediates and transition states.
Comparison with Similar Compounds
Methyl 2-bromobenzoate: Similar structure but lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-bromomethyl benzoate: Similar but with a bromomethyl group instead of bromoethyl, affecting its reactivity and applications.
Methyl 2-formyl benzoate: Used as a precursor in the synthesis of Methyl 2-(2-bromoethyl)benzoate.
Uniqueness: this compound is unique due to the presence of both ester and bromoethyl groups, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in synthetic chemistry and research.
Properties
IUPAC Name |
methyl 2-(2-bromoethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGOVUCLDAPMKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500405 | |
Record name | Methyl 2-(2-bromoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25109-86-8 | |
Record name | Methyl 2-(2-bromoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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